![molecular formula C17H18F3N B13710877 6-tert-Butyl-3'-trifluoromethylbiphenyl-3-ylamine](/img/structure/B13710877.png)
6-tert-Butyl-3'-trifluoromethylbiphenyl-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a biphenyl structure
Vorbereitungsmethoden
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the biphenyl core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and rigidity
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine can be compared with other similar compounds, such as:
6-tert-Butyl-3-ethyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: This compound also contains a tert-butyl group and is used in similar applications.
Eigenschaften
Molekularformel |
C17H18F3N |
---|---|
Molekulargewicht |
293.33 g/mol |
IUPAC-Name |
4-tert-butyl-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C17H18F3N/c1-16(2,3)15-8-7-13(21)10-14(15)11-5-4-6-12(9-11)17(18,19)20/h4-10H,21H2,1-3H3 |
InChI-Schlüssel |
FAYDNNZSOVQXSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.